molecular formula C5H12ClNO2 B1280062 4-Aminopentanoic acid hydrochloride CAS No. 62000-70-8

4-Aminopentanoic acid hydrochloride

Cat. No. B1280062
CAS RN: 62000-70-8
M. Wt: 153.61 g/mol
InChI Key: HRBUADXBDUKOMF-UHFFFAOYSA-N
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Description

4-Aminopentanoic acid hydrochloride is a derivative of the amino acid glutamic acid and is of interest in the field of medicinal chemistry due to its potential biological activities. It is structurally related to the neurotransmitter GABA (gamma-aminobutyric acid) and is involved in various synthetic pathways for the production of pharmacologically active compounds.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the synthesis of 2-methyl-4-hydroxy-5-aminopentanoic acid stereoisomers was achieved starting from lactones derived from L- and D-glutamic acid, with one isomer showing affinity for GABA B-receptor sites . Another study reported the synthesis of 4-oxo-5-aminopentanoic acid hydrochloride through selective bromination of 4-oxopentanoic acid or from 1-phthalimido-3-bromoacetone and Meldrum's acid . Additionally, 5-amino-4-oxopentanoic acid hydrochloride was synthesized from levulinic acid with an overall yield of 44% . These methods highlight the diverse synthetic routes available for derivatives of 4-aminopentanoic acid.

Molecular Structure Analysis

The molecular structure of 4-aminopentanoic acid hydrochloride and its derivatives is characterized by the presence of an amino group and a carboxylic acid moiety, which can participate in various chemical reactions. The stereochemistry of these compounds is crucial for their biological activity, as demonstrated by the synthesis of diastereomers of 4-amino-3-hydroxy-2-methylpentanoic acid, where the stereochemistry was assigned based on the synthesis method .

Chemical Reactions Analysis

The reactivity of 4-aminopentanoic acid hydrochloride derivatives is influenced by the presence of functional groups that can undergo various chemical transformations. For example, the synthesis of cyclic oligomers from N-(-4-amino-pentanoyl)-4-aminopentanoic acid p-nitrophenyl ester involves heating in a dilute pyridine solution, leading to the formation of lactams and cyclic tetramers . In another study, inhibitors containing isomers of 4-amino-3-hydroxy-5-phenylpentanoic acid were synthesized and tested against HIV-1 protease, demonstrating the importance of stereochemistry in the binding and inhibition of the enzyme .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-aminopentanoic acid hydrochloride are not detailed in the provided papers, the general properties of such compounds can be inferred. Amino acids and their derivatives typically have high melting points, are soluble in water due to their hydrochloride salt form, and exhibit zwitterionic characteristics at certain pH levels. The presence of both amino and carboxylic acid groups allows for the formation of hydrogen bonds, which can affect their solubility and reactivity.

Scientific Research Applications

Application 1: Synthesis of ®-4-Aminopentanoic Acid from Levulinic Acid

  • Summary of the Application : ®-4-aminopentanoic acid is a γ-amino acid with high added-value, which is an important intermediate for the synthesis of Gly-Pro-Glu-OH (GPE*) analogue—a novel class of pharmaceutical agents for the treatment of central nervous system injuries and neurodegenerative diseases including Alzheimer’s, Parkinson’s, and Huntington’s diseases .
  • Methods of Application or Experimental Procedures : In this study, a novel enzymatic approach to transform levulinic acid (LA), which can be obtained from biomass, into value-added ®-4-aminopentanoic acid using an engineered glutamate dehydrogenase from Escherichia coli (Ec GDH) was developed . Through crystal structure comparison, two residues (K116 and N348), especially residue 116, were identified to affect the substrate specificity of Ec GDH . After targeted saturation mutagenesis, the mutant Ec GDH K116C, which was active toward LA, was identified .
  • Results or Outcomes : Coupled with formate dehydrogenase, Ec GDH K116Q/N348M was found to be able to convert 0.4 M LA by more than 97% in 11 h, generating ®-4-aminopentanoic acid with >99% enantiomeric excess (ee) . This dual-enzyme system used sustainable raw materials to synthesize ®-4-aminopentanoic acid with high atom utilization as it utilizes cheap ammonia as the amino donor, and the inorganic carbonate is the sole by-product .

Application 2: Synthesis of Gly-Pro-Glu-OH (GPE*) Analogue

  • Summary of the Application : ®-4-aminopentanoic acid is an important intermediate for the synthesis of Gly-Pro-Glu-OH (GPE*) analogue. This analogue is a novel class of pharmaceutical agents for the treatment of central nervous system injuries and neurodegenerative diseases including Alzheimer’s, Parkinson’s, and Huntington’s diseases .
  • Results or Outcomes : The outcomes of this application are the development of new pharmaceutical agents that can potentially treat various neurodegenerative diseases .

Application 3: Synthesis of Pyrrolidinone Derivatives

  • Summary of the Application : The optically pure (S)-4-aminopentanoic acid serves as a pivotal precursor in the synthesis of therapeutic molecules, pyrrolidinone derivatives. These derivatives are used as false GABAergic neurotransmitters .
  • Results or Outcomes : The outcomes of this application are the development of pyrrolidinone derivatives that can act as false GABAergic neurotransmitters .

Application 4: Synthesis of Muscarinic M4 Receptor Agonist

  • Summary of the Application : ®-4-aminopentanoic acid is an important intermediate for the synthesis of muscarinic M4 receptor agonist . This agonist is a novel class of pharmaceutical agents for the treatment of central nervous system injuries and neurodegenerative diseases .
  • Results or Outcomes : The outcomes of this application are the development of new pharmaceutical agents that can potentially treat various neurodegenerative diseases .

Application 5: Formation of Physiologically Active Artificial Peptides

  • Summary of the Application : ®-4-aminopentanoic acid can participate in the formation of physiologically active artificial peptides . These peptides have potential therapeutic applications.
  • Results or Outcomes : The outcomes of this application are the development of physiologically active artificial peptides that have potential therapeutic applications .

Safety And Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, serious eye irritation, and respiratory system irritation, respectively . The compound should be stored at room temperature .

Future Directions

A recent study has developed a novel enzymatic approach to transform levulinic acid, which can be obtained from biomass, into value-added ®-4-aminopentanoic acid . This approach uses an engineered glutamate dehydrogenase from Escherichia coli . This could be a promising direction for the future use of 4-Aminopentanoic acid hydrochloride.

properties

IUPAC Name

4-aminopentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-4(6)2-3-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBUADXBDUKOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90491721
Record name 4-Aminopentanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminopentanoic acid hydrochloride

CAS RN

62000-70-8
Record name Pentanoic acid, 4-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62000-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminovaleric acid hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062000708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminopentanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminopentanoic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-AMINOVALERIC ACID HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1260KZV0X
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Sun, J Chen, T Tu - Green Chemistry, 2017 - pubs.rsc.org
… First, the hydrolysis of pyrrolidone 9 with 12 M HCl under reflux conditions can produce 4-aminopentanoic acid hydrochloride 10 (Scheme 3-1), which exhibits similar 1 H-NMR spectra …
Number of citations: 76 pubs.rsc.org

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